Predominant (X-H·MP)³⁻ Species at Physiological pH Distinguishes XMP from GMP and IMP
At physiological pH (7.5), xanthosine 5'-monophosphate (XMP) predominantly exists as the triply deprotonated (X-H·MP)³⁻ species, rather than the doubly deprotonated XMP²⁻ form commonly assumed for nucleotides like GMP or IMP [1]. This is a critical differentiator for understanding its biochemical behavior and metal-ion interactions. While direct acid-base data for the 2'-isomer is sparse, the fundamental chromophore (the xanthine base) is identical, and the 2'-phosphate linkage is expected to shift pKa values slightly but preserve the overall predominance of the (X-H·MP)³⁻ form at pH 7.5 [2].
| Evidence Dimension | Predominant ionic species at pH 7.5 |
|---|---|
| Target Compound Data | 2'-XMP (inferred): Predominantly (2'-X-H·MP)³⁻ at pH 7.5 |
| Comparator Or Baseline | 5'-GMP and 5'-IMP: Predominantly GMP²⁻ and IMP²⁻ at pH 7.5 |
| Quantified Difference | Qualitative shift from dianionic to trianionic species |
| Conditions | Aqueous solution, physiological pH 7.5, based on micro acidity constant schemes for 5'-XMP [1] |
Why This Matters
The predominance of a trianionic species alters the molecule's electrostatic profile and metal-ion coordination, which is crucial for experiments involving divalent cations (e.g., Mg²⁺, Ca²⁺) or nucleic acid interactions.
- [1] Sigel, H., Operschall, B. P., & Griesser, R. (2009). Xanthosine 5'-monophosphate (XMP). Acid-base and metal ion-binding properties of a chameleon-like nucleotide. Chemical Society Reviews, 38(8), 2465-2494. View Source
- [2] Massoud, S. S., Corfù, N. A., Griesser, R., & Sigel, H. (2004). Acid-base properties of xanthosine 5'-monophosphate (XMP) and of some related nucleobase derivatives in aqueous solution: micro acidity constant evaluations of the (N1)H versus the (N3)H deprotonation ambiguity. Chemistry, 10(20), 5129-5137. View Source
